3-Amino-5-ethoxypyridine chemical properties
3-Amino-5-ethoxypyridine chemical properties
An In-Depth Technical Guide to 3-Amino-5-ethoxypyridine: Properties, Synthesis, and Applications
Introduction
3-Amino-5-ethoxypyridine is a substituted heterocyclic amine that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a pyridine core functionalized with both an electron-donating amino group and an ethoxy group, imparts a unique combination of reactivity and physicochemical properties. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs, while the specific arrangement of the amino and ethoxy substituents offers multiple avenues for synthetic modification. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of this important intermediate.
Physicochemical and Spectroscopic Properties
The distinct electronic nature of the substituents on the pyridine ring governs the molecule's physical and spectral characteristics. The amino group acts as a strong activating group and a hydrogen bond donor, while the ethoxy group is a moderately activating ether linkage.
Physical and Chemical Identity
A summary of the key physicochemical properties for 3-Amino-5-ethoxypyridine is presented below. Data for related compounds are used for estimation where specific experimental values are not publicly available.
| Property | Value | Source / Comment |
| CAS Number | 51468-00-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related aminopyridines |
| Boiling Point | ~288 °C (estimated) | Based on the isomer 4-Amino-3-ethoxypyridine[2] |
| Density | ~1.101 g/cm³ (estimated) | Based on the isomer 4-Amino-3-ethoxypyridine[2] |
| pKa | ~5-6 (estimated for pyridinium ion) | Inferred from 3-aminopyridine |
| Solubility | Soluble in polar organic solvents (DMSO, alcohols) | Inferred from structural features[3] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 3-Amino-5-ethoxypyridine. The following sections detail the predicted spectral features based on established principles of NMR, IR, and mass spectrometry.
¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Protons (δ 6.5-8.0 ppm): The pyridine ring displays an AMX spin system.
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H-2: Expected to be a doublet around δ 7.8-8.0 ppm. It is ortho to the ring nitrogen.
-
H-6: Expected to be a doublet around δ 7.6-7.8 ppm. It is ortho to the ring nitrogen and the ethoxy group.
-
H-4: Expected to be a triplet (or doublet of doublets) around δ 6.8-7.0 ppm. It is ortho to the amino group and meta to the ethoxy group, experiencing significant shielding.
-
-
Amino Protons (-NH₂, δ 3.5-5.0 ppm): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Ethoxy Protons (-OCH₂CH₃):
-
Methylene (-OCH₂-, C7): A quartet around δ 4.0-4.2 ppm, coupled to the methyl protons.
-
Methyl (-CH₃, C8): A triplet around δ 1.3-1.5 ppm, coupled to the methylene protons.
-
¹³C NMR Spectroscopy The carbon NMR spectrum will reflect the electronic effects of the substituents on the pyridine ring.[4][5]
-
Aromatic Carbons (δ 110-160 ppm):
-
C-5: Expected to be the most downfield aromatic carbon (excluding C-3), around δ 150-155 ppm, due to direct attachment of the electronegative oxygen atom.
-
C-3: Expected around δ 145-150 ppm, attached to the amino group.
-
C-2 & C-6: Resonances for carbons adjacent to the ring nitrogen, expected around δ 135-145 ppm.
-
C-4: Expected to be the most upfield aromatic carbon, around δ 110-115 ppm, due to the strong electron-donating effect of the para-amino group.
-
-
Ethoxy Carbons:
-
Methylene (-OCH₂-, C7): Expected around δ 63-66 ppm.
-
Methyl (-CH₃, C8): Expected around δ 14-16 ppm.
-
Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present.
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.
-
C-H Stretching: Aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretching: Strong, characteristic bands for the aryl-alkyl ether linkage will be present, typically with an asymmetric stretch around 1200-1250 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.
Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the following features are anticipated:
-
Molecular Ion (M⁺): A prominent peak at m/z = 138.
-
Key Fragments: Fragmentation may occur via the loss of an ethyl radical (M-29, m/z = 109) or ethylene (M-28, m/z = 110) from the ethoxy group, which is a characteristic pathway for ethers.
Synthesis and Reactivity
As a substituted pyridine, 3-Amino-5-ethoxypyridine is not typically prepared by direct substitution but rather through the functionalization of a pre-existing pyridine core. A logical and common synthetic strategy involves the reduction of a nitro precursor.
Proposed Synthesis Workflow
The most viable synthetic route begins with a suitable 3,5-disubstituted pyridine, followed by functional group interconversion. A common pathway is the reduction of 3-ethoxy-5-nitropyridine.
Experimental Protocol: Synthesis via Nitro Reduction
This protocol is a representative procedure based on established methods for the nitration of substituted pyridines and the subsequent reduction of the nitro group.[6][7][8]
Step 1: Synthesis of 3-Ethoxy-5-nitropyridine
-
Precursor Synthesis (3-Ethoxypyridine): To a solution of 3-hydroxypyridine in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) and stir at room temperature. Add iodoethane (EtI) dropwise and heat the mixture to facilitate the Williamson ether synthesis. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography or distillation.
-
Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath. Slowly add the 3-ethoxypyridine precursor while maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.[9] Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Filter, wash with water, and dry to yield 3-ethoxy-5-nitropyridine.
Step 2: Reduction to 3-Amino-5-ethoxypyridine
-
Catalytic Hydrogenation (Preferred Method): Dissolve 3-ethoxy-5-nitropyridine in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Alternative Reduction (e.g., SnCl₂): Dissolve 3-ethoxy-5-nitropyridine in concentrated hydrochloric acid and cool in an ice bath. Add a solution of tin(II) chloride dihydrate (SnCl₂) in concentrated HCl portion-wise.[8] After addition, remove the ice bath and stir at room temperature or with gentle heating. Basify the mixture with a concentrated NaOH solution to precipitate the tin salts and liberate the free amine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the product.
-
Purification: The final product can be purified by recrystallization or column chromatography on silica gel.
Chemical Reactivity
The reactivity of 3-Amino-5-ethoxypyridine is dominated by the amino group and the electron-rich pyridine ring.
-
Reactions of the Amino Group: The primary amine is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes and ketones.[10] It can also be converted to a diazonium salt, which is a gateway to a wide array of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.
-
Electrophilic Aromatic Substitution: The amino and ethoxy groups are both activating, ortho-, para-directing substituents. They strongly activate the pyridine ring towards electrophilic substitution at the C2, C4, and C6 positions. Halogenation (e.g., with NBS or NCS) is expected to proceed readily at these positions.
-
Directed ortho-Metalation: While direct lithiation of the pyridine ring is challenging, protection of the amino group (e.g., as a pivaloyl amide) can direct lithiation to the ortho positions (C2 or C4) using strong bases like n-butyllithium.[11][12] This creates a powerful nucleophile for subsequent reactions with various electrophiles, enabling precise C-C and C-heteroatom bond formation.
Applications in Research and Development
While specific applications of 3-Amino-5-ethoxypyridine are not widely documented in mainstream literature, its structure is highly relevant to drug discovery and materials science. It serves as an ideal scaffold or intermediate for creating libraries of novel compounds.
-
Pharmaceutical Intermediates: Aminopyridine derivatives are core components of drugs targeting a wide range of conditions. The functional handles on 3-Amino-5-ethoxypyridine allow for its incorporation into larger molecules designed as kinase inhibitors, receptor agonists/antagonists, or central nervous system agents.[13][14]
-
Agrochemicals: The pyridine ring is also a key feature in many modern pesticides and herbicides. This compound can serve as a starting point for the synthesis of new agrochemicals.[2]
-
Materials Science: The nucleophilic amino group and the aromatic system allow for its use in the synthesis of specialty polymers, dyes, or functional materials where specific electronic or binding properties are desired.[2]
Safety and Handling
No specific safety data sheet (SDS) is broadly available for 3-Amino-5-ethoxypyridine. However, based on the high toxicity of the parent compound, 3-aminopyridine, it must be handled with extreme caution. The following information is based on the hazards of 3-aminopyridine and should be considered applicable until proven otherwise.[15]
5.1. Hazard Identification (based on 3-Aminopyridine)
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3 | H301 (Toxic if swallowed) |
| Acute Toxicity, Dermal | Category 3 | H311 (Toxic in contact with skin) |
| Acute Toxicity, Inhalation | Category 3 | H331 (Toxic if inhaled) |
| Skin Corrosion/Irritation | Category 2 | H315 (Causes skin irritation) |
| Eye Damage/Irritation | Category 2A | H319 (Causes serious eye irritation) |
| STOT-SE | Category 3 | H335 (May cause respiratory irritation) |
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
3-Amino-5-ethoxypyridine is a synthetically valuable heterocyclic intermediate with significant potential in pharmaceutical and chemical research. Its dual functionalization allows for a wide range of chemical transformations, making it an attractive building block for the construction of complex molecular architectures. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably predicted based on well-understood principles of organic chemistry and data from closely related analogues. Due to the presumed high toxicity, based on its parent structure, rigorous safety protocols must be implemented when handling this compound. As the demand for novel heterocyclic scaffolds continues to grow, intermediates like 3-Amino-5-ethoxypyridine will remain critical components in the synthetic chemist's toolbox.
References
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